molecular formula C18H16N4O5S2 B2845070 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-07-8

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2845070
CAS RN: 313404-07-8
M. Wt: 432.47
InChI Key: BCZGCGQQZYYRMY-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMS-NO2Bn or GSK-3β inhibitor VIII. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β) that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Biochemical Inhibition and Therapeutic Potential

One significant application of related compounds to 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide in scientific research is their role as inhibitors in biochemical pathways. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied for their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. Such inhibitors, including compounds with structural similarities to 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, have shown potential in blocking the enzyme's activity both in vitro and in vivo, leading to increased concentrations of kynurenic acid in brain tissues. This has implications for researching neurological disorders and injuries, where modulation of the kynurenine pathway may play a therapeutic role (Röver et al., 1997).

Anticonvulsant Activity

Another area of research application is the synthesis and evaluation of thiazolidinone derivatives for anticonvulsant activities. Studies have designed and synthesized compounds under eco-friendly conditions, assessing their central nervous system (CNS) depressant and anticonvulsant effectiveness. Such research endeavors aim to identify novel compounds with potential for treating seizure disorders, highlighting the therapeutic significance of sulfonamide and thiazole-containing compounds in medical chemistry (Nikalje et al., 2015).

Antiparasitic Applications

Research into the antiparasitic applications of nitrothiazole analogs has demonstrated the potential of such compounds in treating infections caused by parasites like Giardia lamblia. These studies have highlighted not only the in vitro efficacy but also the in vivo effectiveness and pharmacokinetic properties of these compounds, suggesting their promise as novel treatments for parasitic infections (Valladares-Méndez et al., 2014).

Photodynamic Therapy

Compounds structurally related to 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide have also been explored in the context of photodynamic therapy (PDT). The synthesis and in vivo evaluation of benzoporphyrin derivatives, for example, have contributed to understanding the potential of such compounds in treating cancers through PDT. This research provides insights into the development of photosensitizers that can be activated by light to produce cytotoxic effects in tumor tissues (Morgan et al., 1990).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-21(2)29(26,27)15-8-6-12(7-9-15)17(23)20-18-19-16(11-28-18)13-4-3-5-14(10-13)22(24)25/h3-11H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZGCGQQZYYRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

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